molecular formula C13H14N2O5 B14353214 Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate CAS No. 98236-89-6

Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate

Cat. No.: B14353214
CAS No.: 98236-89-6
M. Wt: 278.26 g/mol
InChI Key: OXRMQYIFBLIPIT-UHFFFAOYSA-N
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Description

Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate can be synthesized through the reaction of dimethyl malonate with acetylphenylhydrazine. The reaction typically involves the condensation of these two reactants in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the compound can lead to the formation of hydrazines or amines.

    Substitution: The hydrazone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Hydrazines, amines

    Substitution: Various substituted hydrazones

Scientific Research Applications

Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-benzoylhydrazinylidene)propanedioate
  • Dimethyl (2-phenylhydrazinylidene)propanedioate
  • Dimethyl (2-acetylhydrazinylidene)propanedioate

Uniqueness

Dimethyl (2-acetyl-2-phenylhydrazinylidene)propanedioate is unique due to the presence of both an acetyl and a phenyl group on the hydrazone moiety This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

98236-89-6

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

dimethyl 2-[acetyl(phenyl)hydrazinylidene]propanedioate

InChI

InChI=1S/C13H14N2O5/c1-9(16)15(10-7-5-4-6-8-10)14-11(12(17)19-2)13(18)20-3/h4-8H,1-3H3

InChI Key

OXRMQYIFBLIPIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)N=C(C(=O)OC)C(=O)OC

Origin of Product

United States

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